Bienvenue dans la boutique en ligne BenchChem!

3-[(Dimethylamino)methyl]-2-methylbenzonitrile

Organic Synthesis Methodology Vilsmeier Reaction

This benzonitrile intermediate is strategically differentiated for procurement by its reported one-step, quantitative synthetic protocol. Compared to regioisomeric analogs, this specific 3-aminomethyl-2-methyl arrangement provides a unique balance of lipophilicity (XLogP3-AA=1.8) and molecular size (MW=174.24 g/mol), validated in patent literature for active molecule synthesis. Its use as an analytical standard for differentiating from the regioisomer CAS 107600-22-6 makes it essential for QC method development. Avoid generic substitution; only this CAS ensures the proven patent route.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
CAS No. 107600-21-5
Cat. No. B3210690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Dimethylamino)methyl]-2-methylbenzonitrile
CAS107600-21-5
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C#N)CN(C)C
InChIInChI=1S/C11H14N2/c1-9-10(7-12)5-4-6-11(9)8-13(2)3/h4-6H,8H2,1-3H3
InChIKeySDRZUWNFKYGOJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline Overview for 3-[(Dimethylamino)methyl]-2-methylbenzonitrile (CAS 107600-21-5)


3-[(Dimethylamino)methyl]-2-methylbenzonitrile (CAS 107600-21-5) is a benzonitrile derivative with the molecular formula C11H14N2 and a molecular weight of 174.24 g/mol [1]. Its structure features a 2-methylbenzonitrile core substituted at the 3-position with a dimethylaminomethyl group [1]. Computed physicochemical properties, including an XLogP3-AA of 1.8 and a topological polar surface area (TPSA) of 27 Ų, define its baseline drug-like profile and differentiate it from simpler or regioisomeric analogs [1]. The compound serves as a building block or intermediate in medicinal chemistry and has been cited in patent literature for use in producing benzonitrile derivatives [2].

Why Simple Benzonitrile Analogs Cannot Substitute for 3-[(Dimethylamino)methyl]-2-methylbenzonitrile in Advanced Synthesis


Generic substitution with other dimethylaminomethyl-benzonitrile analogs (e.g., CAS 42967-27-1 or 107600-22-6) or direct amino-substituted benzonitriles (e.g., CAS 57413-39-5) is not a viable procurement strategy. As demonstrated in the evidence below, critical parameters differ significantly. These include synthetic efficiency, where a one-step protocol for the target compound yields a quantitative product [1], a feature not reported for its closest analogs. Furthermore, the specific regioisomeric arrangement (3-aminomethyl, 2-methyl) confers a unique balance of lipophilicity (XLogP3 = 1.8) and molecular size (MW = 174.24 g/mol) [2] that directly impacts its behavior as an intermediate in the synthesis of complex molecules, as cited in patent literature [3].

Quantitative Evidence Guide for Differentiating 3-[(Dimethylamino)methyl]-2-methylbenzonitrile (CAS 107600-21-5)


Superior Synthetic Efficiency: A Quantitative, One-Step Protocol vs. Standard Multi-Step Approaches

A 2023 publication details a one-step synthesis of the target compound using adapted Vilsmeier conditions, achieving a quantitative yield [1]. This stands in contrast to multi-step synthetic routes typically required for similar benzonitrile derivatives, where overall yields are often significantly lower due to cumulative losses. For instance, the synthesis of the close analog 3-(dimethylaminomethyl)benzonitrile (CAS 42967-27-1) is often described via reductive amination of 3-cyanobenzaldehyde, a process that, while common, does not have a reported one-step, quantitative alternative for this specific scaffold . The target compound's efficient access directly reduces procurement costs and lead time for downstream research.

Organic Synthesis Methodology Vilsmeier Reaction Process Chemistry

Computational Differentiation: Lipophilicity (XLogP3) as a Predictor of Altered Pharmacokinetic Behavior

The target compound has a computed XLogP3-AA value of 1.8 [1]. This is a quantitative descriptor of its lipophilicity. In contrast, the close structural analog 3-[(dimethylamino)methyl]benzonitrile (CAS 42967-27-1), which lacks the 2-methyl group, has a reported XLogP of 1.6 . The quantified difference of 0.2 log units is significant in medicinal chemistry, as it can translate to measurable differences in membrane permeability, solubility, and metabolic stability [2]. This indicates that while the compounds are structurally similar, their behavior in a biological or partitioning system is predictably and meaningfully different.

Computational Chemistry Medicinal Chemistry Lipophilicity Drug Design ADME

Structural and Physicochemical Distinction from Regioisomers: Impact on Molecular Weight and Topology

The target compound (MW 174.24 g/mol) is structurally distinct from other regioisomers. The 2-methyl substitution on the benzonitrile ring differentiates it from the non-methylated analog 3-(dimethylaminomethyl)benzonitrile (MW 160.22 g/mol) [1]. More critically, it is a regioisomer of 5-[(Dimethylamino)methyl]-2-methylbenzonitrile (CAS 107600-22-6), which shares the same molecular formula and weight [2]. While their molecular weights are identical, the difference in substitution pattern (3- vs. 5-position) leads to a different three-dimensional shape and electronic distribution, which is known to critically affect biological target recognition and binding affinity. This is a class-level inference for regioisomeric pairs [3].

Chemical Properties Structure-Activity Relationship Medicinal Chemistry Physicochemical Properties

High-Value Application Scenarios for 3-[(Dimethylamino)methyl]-2-methylbenzonitrile (CAS 107600-21-5) Based on Verified Evidence


As a Cost-Effective and Rapidly Accessible Building Block in Parallel Synthesis

The quantitative, one-step synthetic protocol [1] makes this compound exceptionally well-suited for parallel synthesis and medicinal chemistry campaigns where rapid access to a unique benzonitrile scaffold is required. Its efficient preparation minimizes the synthetic burden and cost associated with generating the core structure, allowing researchers to focus resources on downstream diversification. This is a direct advantage over analogs like CAS 42967-27-1, which lack a reported one-step, high-yield synthesis .

As a Defined Intermediate for Patent-Exemplified Benzonitrile Derivatives

The compound's presence in patent literature, such as JP-H0380138-B2 [2], validates its utility as a key intermediate in the synthesis of more complex, biologically active molecules. For researchers exploring this patent space or developing novel analogs, procuring this specific intermediate is essential for faithfully reproducing patented work and ensuring the desired downstream chemical transformations.

As a Physicochemically Distinct Scaffold for Lead Optimization Studies

The combination of a computed XLogP3 of 1.8 [3] and a TPSA of 27 Ų [3] positions this compound as a differentiated scaffold for lead optimization. Its lipophilicity, which is 0.2 log units higher than its non-methylated analog , can be exploited to modulate the physicochemical and ADME properties of a lead series. This quantitative difference provides a tangible, data-driven reason to select this specific benzonitrile for exploration in drug discovery programs where fine-tuning lipophilicity is critical [4].

As a Chromatographic or Analytical Standard for Regioisomeric Purity

Given the existence of the regioisomer 5-[(Dimethylamino)methyl]-2-methylbenzonitrile (CAS 107600-22-6) [5], the target compound can serve as a crucial analytical standard. Its procurement is essential for developing and validating HPLC or GC methods to confirm the purity and correct identity of synthesized batches, a critical quality control step in any industrial or academic research setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(Dimethylamino)methyl]-2-methylbenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.